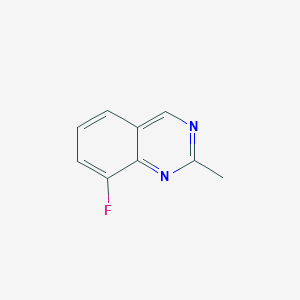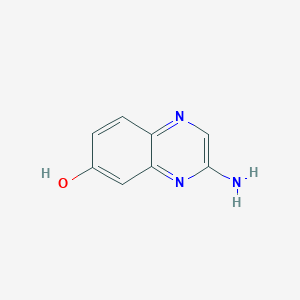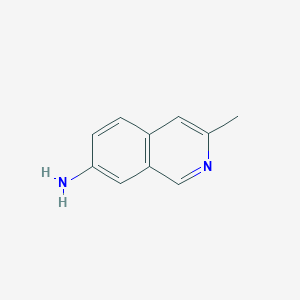
Methyl 2,5-diaminopyrimidine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2,5-diaminopyrimidine-4-carboxylate is a heterocyclic organic compound with the molecular formula C6H8N4O2 and a molecular weight of 168.15 g/mol . This compound is part of the pyrimidine family, which is known for its significant role in various biological processes and pharmaceutical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,5-diaminopyrimidine-4-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild enough to include a variety of functional groups, such as aryl halides and aromatic heterocycles .
Industrial Production Methods
For industrial production, the synthesis process is optimized for high yield, purity, and cost-effectiveness. This often involves the use of scalable reaction conditions and robust purification techniques to ensure the consistent quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2,5-diaminopyrimidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction could produce reduced forms of the compound. Substitution reactions typically result in the formation of new derivatives with different functional groups .
Aplicaciones Científicas De Investigación
Methyl 2,5-diaminopyrimidine-4-carboxylate has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of Methyl 2,5-diaminopyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. As a pyrimidine derivative, it can interact with nucleic acids and enzymes, influencing various biological processes. The compound’s effects are mediated through its ability to form hydrogen bonds and other non-covalent interactions with its targets .
Comparación Con Compuestos Similares
Methyl 2,5-diaminopyrimidine-4-carboxylate can be compared with other similar compounds, such as:
Pyrimethamine: A 2,4-diaminopyrimidine derivative used as an antimalarial drug.
Trimethoprim: Another 2,4-diaminopyrimidine derivative used as an antibiotic.
Thiazoles: Heterocyclic compounds with diverse biological activities, including antimicrobial and anticancer properties.
The uniqueness of this compound lies in its specific structure and functional groups, which confer distinct chemical and biological properties compared to other pyrimidine derivatives .
Propiedades
Número CAS |
1260883-37-1 |
|---|---|
Fórmula molecular |
C6H8N4O2 |
Peso molecular |
168.15 g/mol |
Nombre IUPAC |
methyl 2,5-diaminopyrimidine-4-carboxylate |
InChI |
InChI=1S/C6H8N4O2/c1-12-5(11)4-3(7)2-9-6(8)10-4/h2H,7H2,1H3,(H2,8,9,10) |
Clave InChI |
DNJPDDLCWYUPKN-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=NC(=NC=C1N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2-Methyl-1H-imidazo[4,5-c]pyridin-4-yl)methanamine](/img/structure/B11917309.png)
![3aH-Cyclopenta[b]quinoxaline](/img/structure/B11917321.png)

![6-Isopropyl-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B11917336.png)




![6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbaldehyde](/img/structure/B11917355.png)




